

10-Methoxycarbamazepine: A Key Process Impurity in Carbamazepine and Oxcarbazepine Manufacturing

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Compound of Interest

Compound Name: 10-Methoxycarbamazepine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **10-methoxycarbamazepine**, a critical process-related impurity and key intermediate in the synthesis of the anticonvulsant drugs carbamazepine and, more significantly, oxcarbazepine. The document details its chemical identity, origins during manufacturing, and analytical methodologies for its detection and quantification. Detailed experimental protocols for both the synthesis of **10-methoxycarbamazepine** and its subsequent conversion to oxcarbazepine are presented, alongside a summary of characterization data. Furthermore, this guide outlines analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), for the determination of this impurity in the active pharmaceutical ingredients (APIs). Visual diagrams are provided to illustrate the synthetic pathways and experimental workflows, offering a clear and concise resource for professionals in pharmaceutical development and quality control.

Introduction

Carbamazepine and its keto-analog, oxcarbazepine, are widely prescribed antiepileptic drugs. [1][2] The stringent control of impurities in their respective active pharmaceutical ingredients (APIs) is paramount to ensure patient safety and therapeutic efficacy.[1] **10-Methoxycarbamazepine** (CAS No: 28721-09-7) is a significant process-related impurity,

primarily associated with the synthesis of oxcarbazepine, where it serves as a key intermediate.[3] It is also recognized as Oxcarbazepine EP Impurity B, highlighting its importance in pharmacopeial quality control.[4] This guide delves into the technical aspects of **10-methoxycarbamazepine**, from its formation to its analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **10-methoxycarbamazepine** is provided in the table below.

Property	Value	Reference
Chemical Name	10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide	[4]
Synonyms	10-Methoxycarbamazepine, Oxcarbazepine EP Impurity B	[4][5]
CAS Number	28721-09-7	[6]
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₂	[6]
Molecular Weight	266.29 g/mol	[6]
Appearance	Off-White Solid	[7]
Melting Point	186 to 188°C	[8]
Storage	2-8°C Refrigerator	[7]

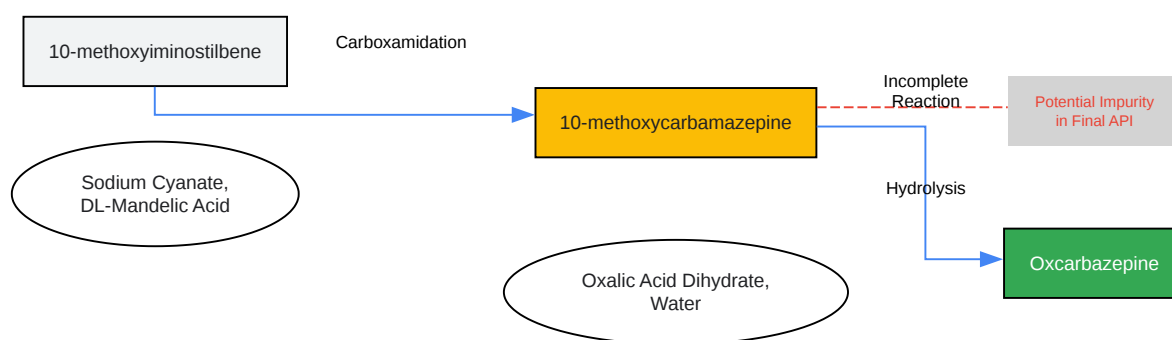
Origin and Synthesis

10-Methoxycarbamazepine is primarily formed as a key intermediate during the synthesis of oxcarbazepine from 10-methoxyiminostilbene.[3][9] It is not typically a degradation product but rather a process-related impurity that may be carried over into the final oxcarbazepine API if the subsequent hydrolysis step is incomplete. In the context of carbamazepine, its presence would indicate a specific and less common synthetic route or a cross-contamination issue.

The synthesis of **10-methoxycarbamazepine** generally involves the reaction of 10-methoxyiminostilbene with a cyanate source in the presence of an acid.[3] The subsequent hydrolysis of **10-methoxycarbamazepine** yields oxcarbazepine.[10]

Synthetic Workflow

The following diagram illustrates the typical synthesis pathway leading to oxcarbazepine, highlighting the formation of **10-methoxycarbamazepine** as a key intermediate.



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Synthesis of Oxcarbazepine via **10-Methoxycarbamazepine**.

Experimental Protocols

Synthesis of 10-Methoxycarbamazepine[3]

This protocol describes a laboratory-scale synthesis of **10-methoxycarbamazepine** from 10-methoxyiminostilbene.

Materials:

- 10-methoxyiminostilbene (40 g)
- Dichloromethane (1000 mL)
- Sodium cyanate (175 g)

- DL-mandelic acid (240 g)
- Distilled water
- Sodium bicarbonate solution

Procedure:

- A 500 mL four-neck flask is charged with 10-methoxyiminostilbene (40 g) and dichloromethane (1000 mL).
- Sodium cyanate (175 g) and DL-mandelic acid (240 g) are added to the flask.
- The mixture is stirred and heated to 40–45°C for 6 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solution is cooled, and 1000 mL of distilled water is added.
- The layers are separated, and the aqueous layer is extracted with dichloromethane.
- The organic layers are combined, washed with sodium bicarbonate solution and distilled water, and then dried.
- The solvent is evaporated to yield **10-methoxycarbamazepine**. A yield of 80% has been reported for this process.^[8]

Synthesis of Oxcarbazepine from 10-Methoxycarbamazepine^[3]

This protocol details the hydrolysis of **10-methoxycarbamazepine** to produce oxcarbazepine.

Materials:

- **10-methoxycarbamazepine** (100 g)
- Distilled water (1000 mL)

- Oxalic acid dihydrate (71 g)
- Isopropyl alcohol (IPA) (800 mL)

Procedure:

- A 500 mL four-necked round-bottom flask is charged with **10-methoxycarbamazepine** (100 g), distilled water (1000 mL), and oxalic acid dihydrate (71 g).
- The mixture is refluxed for 18 hours at 95–105°C.
- The reaction progress is monitored by TLC.
- After completion, the mixture is cooled, filtered, and dried.
- The residue is resuspended in water, filtered, and dried again.
- Isopropyl alcohol (800 mL) is added, and the mixture is refluxed for 3 hours at 75–85°C.
- After cooling for 1 hour, the mixture is filtered and washed with IPA to yield oxcarbazepine. A yield of 75% has been reported for this process.[8]

Analytical Characterization and Quantification

The identification and quantification of **10-methoxycarbamazepine** as an impurity are crucial for the quality control of carbamazepine and oxcarbazepine. Various analytical techniques are employed for its characterization and routine analysis.

Characterization Techniques

The structural confirmation and characterization of synthesized **10-methoxycarbamazepine** are typically performed using a combination of spectroscopic and chromatographic methods.

Technique	Purpose	Observed Data/Results	Reference
Thin Layer Chromatography (TLC)	Purity assessment and reaction monitoring	Rf value of 0.38 (n-hexane:ethyl acetate 6:4)	[8]
Infrared (IR) Spectroscopy	Functional group identification	Confirms the presence of characteristic functional groups	[1][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation	Provides detailed information on the molecular structure	[1][8]
Mass Spectrometry (MS)	Molecular weight determination and structural confirmation	Confirms the molecular weight of 266.29 g/mol	[1][8]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of **10-methoxycarbamazepine** in bulk drug substances and pharmaceutical formulations.[11][12][13] A general HPLC method for the determination of oxcarbazepine and its related substances, including **10-methoxycarbamazepine**, is outlined below.

Chromatographic Conditions (General):

- Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm).[11]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.005 M KH₂PO₄) and organic solvents like methanol and acetonitrile. A typical ratio could be 70:05:25 (v/v/v) of buffer:methanol:acetonitrile.[11]
- Flow Rate: 1.0 mL/min.[13]

- Detection: UV detection at a wavelength of approximately 215 nm or 256 nm.[11][13]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., $23 \pm 1^\circ\text{C}$).[11]
- Injection Volume: 5-20 μL . [11][14]

Method Validation: Any HPLC method used for impurity quantification must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[13][15]

Regulatory Perspective and Impurity Limits

While specific monograph limits for **10-methoxycarbamazepine** in carbamazepine are not readily available in major pharmacopoeias, its designation as "Oxcarbazepine EP Impurity B" signifies its regulatory importance for oxcarbazepine.[4] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set stringent limits for known and unknown impurities in APIs.[15] Generally, for any individual unspecified impurity, the limit is often set at not more than 0.10%, and the total impurities should not exceed a certain percentage (e.g., 0.5%).[15] The identification threshold for impurities is typically $\geq 0.1\%$, meaning any impurity at or above this level should be identified.

Conclusion

10-Methoxycarbamazepine is a critical process-related impurity in the manufacturing of oxcarbazepine, where it also serves as a key synthetic intermediate. Its presence in the final API is an indicator of incomplete hydrolysis and must be carefully controlled to ensure the quality, safety, and efficacy of the drug product. This technical guide has provided a detailed overview of its origin, synthesis, and the analytical methodologies required for its characterization and quantification. The experimental protocols and workflow diagrams presented herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of carbamazepine and oxcarbazepine. A thorough understanding and control of **10-methoxycarbamazepine** are essential for compliance with global regulatory standards.

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